molecular formula C8H13FN4O B2872337 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101195-61-1

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2872337
CAS No.: 2101195-61-1
M. Wt: 200.217
InChI Key: KPSYTCGHTDDHFW-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101195-61-1) is a chemical compound built on a pyrazole-carboxamide scaffold, a structure of high significance in modern medicinal chemistry and drug discovery . The pyrazole core is a privileged structure known for its diverse pharmacological profile, and its functionalization with amino and carboxamide groups often aims to enhance interactions with biological targets . While specific biological data for this compound is not published, pyrazole carboxamide derivatives are extensively researched for their potential as therapeutic agents. The 4-aminopyrazole chemotype, in particular, is found in several drug candidates and is actively investigated for its utility in developing potent inhibitors of various kinases and other enzymes . Related pyrazole carboxamide compounds have demonstrated potent antifungal activity by targeting mitochondrial function, specifically by inhibiting complex II and IV in the respiratory chain, leading to disrupted energy metabolism in cells . Furthermore, structurally similar pyrazole derivatives have shown promising anticancer and anti-inflammatory activities in research settings, with mechanisms of action that include tubulin polymerization inhibition and enzyme suppression . This makes the 4-aminopyrazole carboxamide structure a valuable building block for researchers designing and synthesizing new bioactive molecules for pharmaceutical and agrochemical applications. Please Note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O/c1-2-11-8(14)7-6(10)5-13(12-7)4-3-9/h5H,2-4,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYTCGHTDDHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxamides

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Reference
4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide 4-amino, 3-(N-ethyl carboxamide), 1-(2-fluoroethyl) 200.11 Under investigation (structural lead)
SR-141716A (Rimonabant) 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl) 509.77 Cannabinoid receptor antagonist (CB1)
AM251 1-(2,4-dichlorophenyl), 5-(4-iodophenyl) 582.10 CB1 inverse agonist
5-Amino-1-aryl-4-(4,5-diaryl)-1H-pyrazole-3-carboxamide 5-amino, 1-aryl, 4-(4,5-diaryl) ~350–450 Cruzipain protease inhibitor
4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide 4-acetamido, 3-(N-4-fluorophenyl carboxamide) 278.28 Cyclin-A2/CDK2 interaction studies
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide 4-amino, 3-(N-cyclohexyl carboxamide) 254.30 Structural analog (no activity reported)

Key Observations:

Substituent Effects on Activity: The 2-fluoroethyl group in the target compound introduces fluorine’s electronegativity and metabolic stability, contrasting with the chlorophenyl/iodophenyl groups in SR-141716A and AM251, which enhance cannabinoid receptor binding .

Biological Target Specificity: Unlike cannabinoid receptor-targeting analogs (e.g., SR-141716A), the target compound lacks bulky aromatic substituents, suggesting a different mechanism or target . Derivatives with 4-amino groups (e.g., cruzipain inhibitors in ) often target proteases, hinting at possible applications in antiparasitic drug development .

Molecular Weight and Pharmacokinetics :

  • The target compound’s lower molecular weight (200.11 g/mol ) compared to analogs like AM251 (582.10 g/mol ) may improve bioavailability and blood-brain barrier penetration .

Biological Activity

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS No. 2101195-61-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C8H13FN4O
  • Molecular Weight: 200.21 g/mol
  • Structure: The compound features a pyrazole ring substituted with an amino group and a fluoroethyl chain, contributing to its pharmacological properties.

Synthesis

The synthesis of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves:

  • Formation of the Pyrazole Ring: Cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
  • Introduction of the Fluoroethyl Group: Achieved via nucleophilic substitution using fluoroethyl halides.
  • Amination and Carboxamide Formation: Final steps leading to the desired carboxamide structure.

Anticancer Properties

Recent studies have demonstrated that 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:

  • MCF7 (Breast Cancer): The compound exhibited an IC50 value indicating effective cytotoxicity.
  • U87 (Glioblastoma): Demonstrated inhibition of tumor growth in preclinical models.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as:

  • p38 MAPK Pathway: Inhibition leads to reduced TNFα release, which is crucial in inflammation and cancer progression.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the release of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

In a study involving the administration of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide to tumor-bearing mice, results showed:

ParameterResult
Tumor Growth InhibitionSignificant reduction observed
Apoptosis InductionEnhanced in treated groups

Flow cytometry analysis confirmed increased apoptosis rates correlating with dosage levels.

Study 2: Mechanistic Insights

Research on the compound's mechanism revealed:

TargetEffect
p38 MAPKInhibition of phosphorylation
TNFα ReleaseDecreased production

Docking studies indicated strong binding affinity to p38 MAPK, suggesting a direct interaction that may explain its biological effects.

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